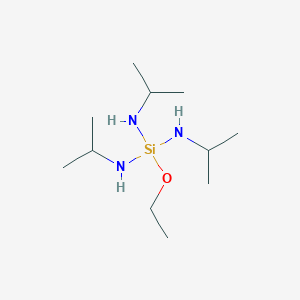
1-Ethoxy-N,N',N''-tri(propan-2-yl)silanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine is a silicon-based compound characterized by the presence of ethoxy and triisopropylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of triisopropylamine with ethoxy silane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silazane compounds.
Substitution: Generation of various substituted silane derivatives.
Applications De Recherche Scientifique
1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biomolecules.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The ethoxy and triisopropylamine groups facilitate binding to specific sites on target molecules, leading to the desired chemical or biological effects. The pathways involved may include signal transduction, enzyme inhibition, or molecular stabilization.
Comparaison Avec Des Composés Similaires
Triisopropylamine: Shares the triisopropylamine group but lacks the ethoxy and silicon components.
Ethoxy silane derivatives: Contain the ethoxy group and silicon but differ in the nature of the substituents attached to the silicon atom.
Uniqueness: 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to the combination of ethoxy and triisopropylamine groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
923560-84-3 |
|---|---|
Formule moléculaire |
C11H29N3OSi |
Poids moléculaire |
247.45 g/mol |
Nom IUPAC |
N-[ethoxy-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C11H29N3OSi/c1-8-15-16(12-9(2)3,13-10(4)5)14-11(6)7/h9-14H,8H2,1-7H3 |
Clé InChI |
LJYDXQPTVBXOPO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](NC(C)C)(NC(C)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


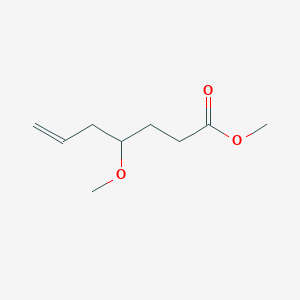
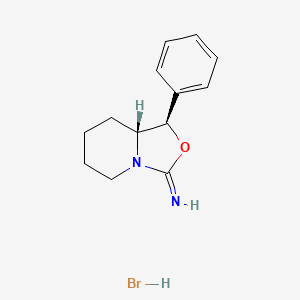

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
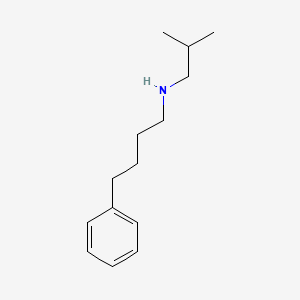
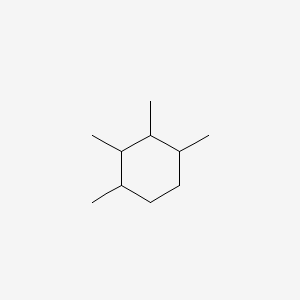
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
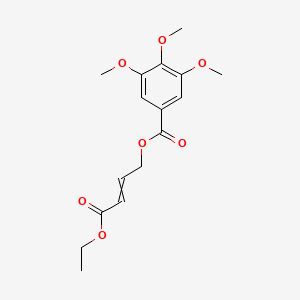
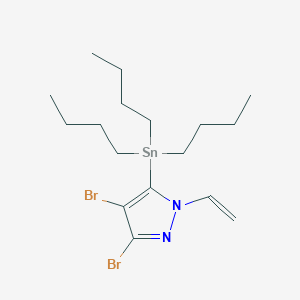
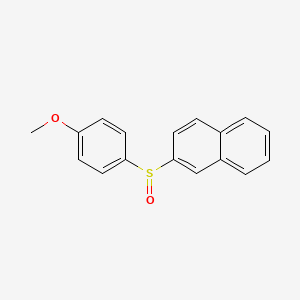

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
